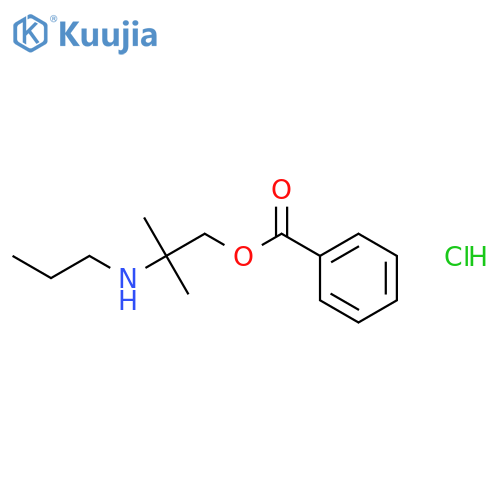Cas no 956-03-6 (Meprylcaine Hydrochloride)

Meprylcaine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-Propanol,2-methyl-2-(propylamino)-, 1-benzoate, hydrochloride (1:1)
- Meprylcaine Hydrochloride
- [2-methyl-2-(propylamino)propyl] benzoate,hydrochloride
- E-17-2
- EINECS 213-475-6
- Meprylcaine HCl
- Oracaine hydrochloride
- 1-Propanol, 2-methyl-2-(propylamino)-, benzoate (ester), hydrochloride
- MEPRYLCAINE HYDROCHLORIDE [WHO-DD]
- [2-methyl-2-(propylamino)propyl] benzoate;hydrochloride
- AKOS024374959
- MEPRYLCAINE HYDROCHLORIDE [JAN]
- HMS1571E10
- .BETA.-(N-PROPYLAMINO)-.BETA.,.BETA.-DIMETHYLETHYL BENZOATE HYDROCHLORIDE
- MEPRYLCAINE HYDROCHLORIDE [MART.]
- CHEMBL2104800
- 2-Methyl-2-(propylamino)-1-propanol benzoate hydrochloride
- CAS-956-03-6
- Q27291982
- 1-Propanol, 2-methyl-2-(propylamino)-, 1-benzoate, hydrochloride (1:1)
- SR-01000841208
- Pharmakon1600-01505553
- Meprylcaine hydrochloride [USP]
- MEPRYLCAINE HYDROCHLORIDE [MI]
- Meprylcaine hydrochloride (JAN)
- SR-01000841208-2
- 2-Methyl-2-(propylamino)-1-propanol benzoate (ester) hydrochloride
- MLS002154137
- 956-03-6
- (2-(Benzoyloxy)-1,1-dimethylethyl)propylammonium chloride
- 2-METHYL-2-PROPYLAMINOPROPYL BENZOATE HYDROCHLORIDE
- NCGC00016551-01
- Oracaine (TN)
- SCHEMBL467368
- NSC 760071
- NSC-760071
- Tox21_110489
- VR843X5GXG
- NCGC00016551-04
- DTXCID2025341
- CHEBI:31820
- UNII-VR843X5GXG
- NSC760071
- 1-Propanol-2-methyl-2-(propylamino)-, benzoate (ester), hydrochloride
- Tox21_110489_1
- D01417
- SMR001233444
- CCG-213482
- DTXSID4045341
-
- インチ: InChI=1S/C14H21NO2.ClH/c1-4-10-15-14(2,3)11-17-13(16)12-8-6-5-7-9-12;/h5-9,15H,4,10-11H2,1-3H3;1H
- InChIKey: LKHWKAGQNOMUFQ-UHFFFAOYSA-N
- ほほえんだ: CCCNC(C)(C)COC(=O)C1=CC=CC=C1.Cl
計算された属性
- せいみつぶんしりょう: 271.13400
- どういたいしつりょう: 271.1339066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 232
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- ゆうかいてん: 150-151°
- PSA: 38.33000
- LogP: 3.81450
Meprylcaine Hydrochloride セキュリティ情報
Meprylcaine Hydrochloride 税関データ
- 税関コード:2922199090
- 税関データ:
中国税関コード:
2922199090概要:
2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Meprylcaine Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M224980-250mg |
Meprylcaine Hydrochloride |
956-03-6 | 250mg |
$230.00 | 2023-05-18 | ||
| TRC | M224980-100mg |
Meprylcaine Hydrochloride |
956-03-6 | 100mg |
$ 150.00 | 2023-09-07 | ||
| TRC | M224980-50mg |
Meprylcaine Hydrochloride |
956-03-6 | 50mg |
$ 92.00 | 2023-09-07 | ||
| TRC | M224980-1g |
Meprylcaine Hydrochloride |
956-03-6 | 1g |
$678.00 | 2023-05-18 | ||
| A2B Chem LLC | AW55166-50mg |
1-Propanol, 2-methyl-2-(propylamino)-, benzoate (ester), hydrochloride |
956-03-6 | 50mg |
$210.00 | 2024-07-18 | ||
| A2B Chem LLC | AW55166-100mg |
1-Propanol, 2-methyl-2-(propylamino)-, benzoate (ester), hydrochloride |
956-03-6 | 100mg |
$266.00 | 2024-07-18 |
Meprylcaine Hydrochloride 関連文献
-
1. Interaction of vitamin B12a with 8-azaguanine and 6-mercaptopurine: kinetic and thermodynamic characterizationsKoji Kano,Faruk Nome,Janos H. Fendler J. Chem. Soc. Dalton Trans. 1978 1226
Meprylcaine Hydrochlorideに関する追加情報
Meprylcaine Hydrochloride (CAS No. 956-03-6): An Overview of Its Properties, Applications, and Recent Research
Meprylcaine Hydrochloride (CAS No. 956-03-6) is a local anesthetic that belongs to the amide class of anesthetics. It is widely used in medical and dental procedures for its effective pain relief properties. This compound is known for its rapid onset of action and relatively long duration of effect, making it a valuable tool in various clinical settings.
The chemical structure of Meprylcaine Hydrochloride consists of a benzene ring with an amide group attached to a substituted alkyl chain. The hydrochloride salt form enhances its solubility in water, facilitating its use in injectable solutions and topical applications. The molecular formula of Meprylcaine Hydrochloride is C14H21NO2·HCl, and its molecular weight is approximately 267.8 g/mol.
In terms of pharmacology, Meprylcaine Hydrochloride works by blocking sodium channels in nerve membranes, thereby preventing the propagation of action potentials and resulting in a localized loss of sensation. This mechanism of action is similar to other amide-type local anesthetics such as lidocaine and bupivacaine. However, Meprylcaine Hydrochloride has a unique profile that sets it apart in certain clinical scenarios.
Recent research has focused on optimizing the delivery methods and formulations of Meprylcaine Hydrochloride. For instance, a study published in the Journal of Pharmaceutical Sciences explored the use of liposomal formulations to enhance the bioavailability and reduce the systemic side effects of local anesthetics. The results showed that liposomal Meprylcaine Hydrochloride exhibited prolonged anesthesia duration and reduced toxicity compared to conventional formulations.
In another study, researchers investigated the potential synergistic effects of combining Meprylcaine Hydrochloride with other analgesics to achieve better pain management outcomes. The study, published in the Pain Medicine Journal, found that a combination therapy involving Meprylcaine Hydrochloride and ketorolac significantly reduced postoperative pain scores and opioid consumption in patients undergoing orthopedic surgery.
The safety profile of Meprylcaine Hydrochloride has also been extensively studied. A comprehensive review article in the Clinical Toxicology Journal summarized the findings from multiple clinical trials and case reports, highlighting that while adverse effects are generally rare, they can include cardiovascular disturbances, central nervous system (CNS) toxicity, and allergic reactions. Proper dosing and administration techniques are crucial to minimize these risks.
In addition to its clinical applications, Meprylcaine Hydrochloride has been explored for use in veterinary medicine. A study published in the Veterinary Anaesthesia and Analgesia Journal evaluated the efficacy and safety of Meprylcaine Hydrochloride in dogs undergoing spaying procedures. The results indicated that it provided effective analgesia with minimal side effects, making it a promising option for veterinary use.
The environmental impact of pharmaceuticals has become an increasing concern in recent years. A study published in the Environmental Science & Technology Journal investigated the biodegradability and environmental fate of various local anesthetics, including Meprylcaine Hydrochloride. The findings suggested that while some local anesthetics persist in aquatic environments, Meprylcaine Hydrochloride showed moderate biodegradability under aerobic conditions.
In conclusion,
956-03-6 (Meprylcaine Hydrochloride) 関連製品
- 2171682-95-2(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetamido-2-methylbutanoic acid)
- 2229085-46-3(2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine)
- 18437-74-6((4-Fluorophenyl)dimethylphosphine oxide)
- 2171410-63-0((2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid)
- 1804733-03-6(3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine)
- 116866-48-9((3R)-3-hydroxy-4-methoxybutanoic acid)
- 947407-86-5(4-bromo-1,5-dihydro-2H-Pyrrol-2-one)
- 1339885-83-4(4-(1h-pyrazol-1-yl)pyrrolidin-3-ol)
- 946308-46-9(N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclohexylacetamide)
- 946302-89-2(1-(2-chloro-6-fluorophenyl)methyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)